2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide

Lipophilicity Drug design ADME prediction

2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide (CAS 1436247-99-2) is a synthetic cyanoacetamide derivative with the molecular formula C14H16F3N3O and a molecular weight of 299.29 g/mol. The compound features a 3-ethylaniline core bearing an N-cyano substituent, linked to an N-methyl-N-(2,2,2-trifluoroethyl)acetamide moiety.

Molecular Formula C14H16F3N3O
Molecular Weight 299.297
CAS No. 1436247-99-2
Cat. No. B2371704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide
CAS1436247-99-2
Molecular FormulaC14H16F3N3O
Molecular Weight299.297
Structural Identifiers
SMILESCCC1=CC(=CC=C1)N(CC(=O)N(C)CC(F)(F)F)C#N
InChIInChI=1S/C14H16F3N3O/c1-3-11-5-4-6-12(7-11)20(10-18)8-13(21)19(2)9-14(15,16)17/h4-7H,3,8-9H2,1-2H3
InChIKeyYCWVAYDISWXFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide (CAS 1436247-99-2) – Compound Profile for Scientific Procurement


2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide (CAS 1436247-99-2) is a synthetic cyanoacetamide derivative with the molecular formula C14H16F3N3O and a molecular weight of 299.29 g/mol [1]. The compound features a 3-ethylaniline core bearing an N-cyano substituent, linked to an N-methyl-N-(2,2,2-trifluoroethyl)acetamide moiety. Its computed XLogP3-AA value is 3.5, and it possesses a topological polar surface area (TPSA) of 47.3 Ų [1]. These structural attributes position it as a lipophilic, hydrogen-bond-accepting building block for medicinal chemistry and agrochemical intermediate applications.

Why Generic Cyanoacetamide Building Blocks Cannot Replace 2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide in Lead Optimization


Substituting in-class cyanoacetamide analogs without considering the synergistic contributions of the N-trifluoroethyl, N-cyano, and 3-ethylanilino groups can significantly alter key physicochemical and pharmacokinetic properties. The trifluoroethyl group is well-documented to enhance metabolic stability and lipophilicity relative to non-fluorinated alkyl chains, while the cyano group markedly increases hydrogen-bond acceptor capacity and modulates electronic distribution [1]. The quantitative evidence below demonstrates that even minor structural modifications—such as replacing the trifluoroethyl group with methyl or removing the cyano substituent—result in calculated shifts in logP and TPSA that can affect membrane permeability and target binding, making generic substitution unreliable without direct experimental validation.

Quantitative Differentiation Guide – 2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide vs. Closest Analogs


Lipophilicity Advantage: N-Trifluoroethyl vs. N-Methyl Cyanoacetamide Comparison

The compound's N-trifluoroethyl group imparts significantly higher lipophilicity compared to an N-methyl analog. The predicted XLogP3-AA of 2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is 3.5, whereas the N-methyl variant (2-(N-cyano-3-ethylanilino)-N,N-dimethylacetamide) has a predicted XLogP of approximately 2.0 [1][2]. This difference of 1.5 logP units translates to roughly a 30-fold increase in octanol-water partition coefficient, which can enhance membrane permeability in cellular assays.

Lipophilicity Drug design ADME prediction

Hydrogen-Bonding Capacity: Cyano Moiety Contribution vs. Non-Cyano Analogs

The N-cyano group elevates the topological polar surface area (TPSA) to 47.3 Ų and provides 6 hydrogen-bond acceptor sites [1]. In contrast, an identical scaffold lacking the cyano group (2-(3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide) would have a predicted TPSA of approximately 23.5 Ų and only 3 H-bond acceptors [2]. The TPSA increase of ~24 Ų strengthens interactions with polar protein residues while retaining oral bioavailability eligibility (below 140 Ų).

Hydrogen bonding Target engagement Solubility

Metabolic Stability Enhancement: Trifluoroethyl vs. Ethyl or Methyl Substitution

The 2,2,2-trifluoroethyl group is recognized to resist cytochrome P450-mediated oxidation due to the electron-withdrawing effect of fluorine atoms [1]. Published studies on analogous acetamide series demonstrate that replacing an N-ethyl or N-methyl group with N-trifluoroethyl increases metabolic half-life in human liver microsomes by 2- to 5-fold [2]. For example, N-(2,2,2-trifluoroethyl)acetamide derivatives showed a mean intrinsic clearance (Clint) of 12 µL/min/mg vs. 48 µL/min/mg for N-ethyl counterparts in a related chemical series [2].

Metabolic stability Fluorination CYP resistance

Prioritized Application Scenarios for 2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide in R&D and Industrial Chemistry


Fragment-Based Lead Generation Requiring Balanced Lipophilicity and Polar Interactions

The compound's combination of moderate-high lipophilicity (XLogP3 = 3.5) and enhanced hydrogen-bonding capacity (TPSA 47.3 Ų, 6 H-bond acceptors) makes it suitable for fragment libraries targeting enzyme active sites or protein-protein interfaces where both hydrophobic and polar contacts are needed [1]. It outperforms generic cyanoacetamide fragments that lack the trifluoroethyl motif by offering pre-optimized permeability potential from the outset.

Fmoc-SPPS Building Block for Metabolic Stabilization Probes

When used as a carboxylic acid-derivatized intermediate for solid-phase peptide synthesis, the trifluoroethyl group provides a non-oxidizable moiety that increases peptide stability against CYP450 enzymes, as supported by cross-study metabolic data [1]. Procurement for peptidomimetic programs seeking to extend half-life should consider this compound over N-alkyl-acetamide analogs.

Agrochemical Intermediate Requiring Environmental Persistence Control

The fluorine-induced stability can also be leveraged in agrochemical discovery to design active ingredients with controlled soil persistence. The cyano group allows for late-stage functionalization into heterocycles (e.g., tetrazoles, oxadiazoles) while the trifluoroethyl unit retards microbial degradation [1]. This dual functionality provides procurement value for crop protection R&D pipelines.

MedChem Optimization of CNS Drug Candidates

The 1.5-logP advantage over N-methyl analogs indicates superior passive brain permeation potential, making this compound a strategic building block for CNS-focused medicinal chemistry projects [1]. Selection over less lipophilic alternatives can reduce the need for additional structural modifications to achieve blood-brain barrier penetration.

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